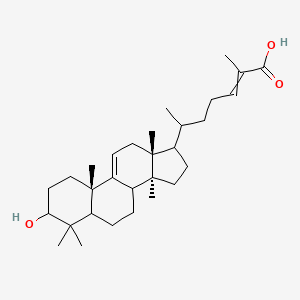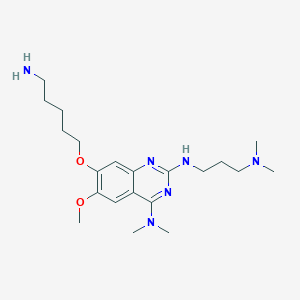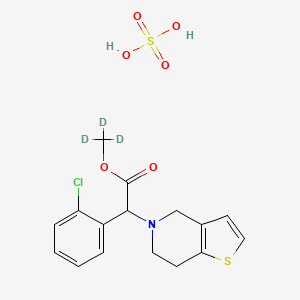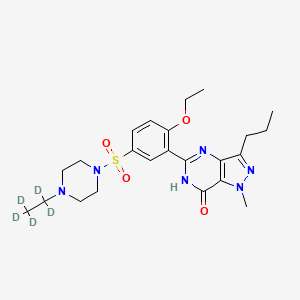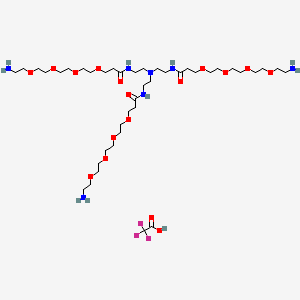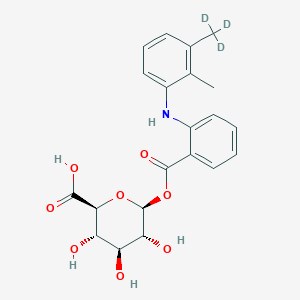
Mefenamic-d3 Acyl-Beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mefenamic-d3 Acyl-Beta-D-glucuronide is a stable isotope-labeled compound used primarily in research. It is a derivative of Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID). The compound is often utilized in pharmacokinetic studies to understand the metabolism and excretion of Mefenamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic-d3 Acyl-Beta-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically includes the reaction of Mefenamic acid with a glucuronic acid derivative under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Mefenamic-d3 Acyl-Beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized glucuronides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Mefenamic-d3 Acyl-Beta-D-glucuronide is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mefenamic acid metabolites.
Biology: Employed in studies to understand the metabolic pathways and excretion of Mefenamic acid.
Medicine: Utilized in pharmacokinetic studies to determine the bioavailability and half-life of Mefenamic acid.
Industry: Used in the development of new drugs and formulations involving Mefenamic acid
Mechanism of Action
The mechanism of action of Mefenamic-d3 Acyl-Beta-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces inflammation and pain. The glucuronide conjugate is formed as part of the body’s process to excrete the drug .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acyl-Beta-D-glucuronide: The non-deuterated form of the compound.
Other NSAID Glucuronides: Similar glucuronide conjugates of other NSAIDs like Ibuprofen and Naproxen
Uniqueness
Mefenamic-d3 Acyl-Beta-D-glucuronide is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in metabolic studies .
Properties
Molecular Formula |
C21H23NO8 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[2-methyl-3-(trideuteriomethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1/i1D3 |
InChI Key |
DAHIGOGKMFBIOR-SIBOGOLCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
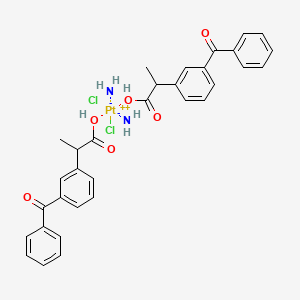
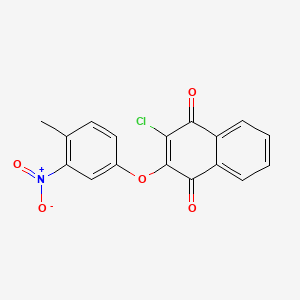
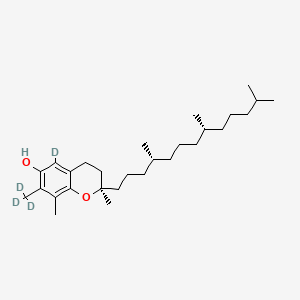


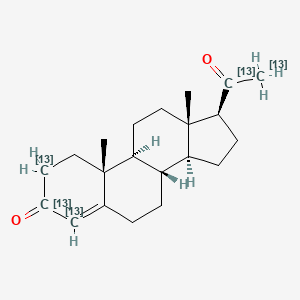
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
